

Application Note: Cell Culture Applications of Quinotolast Sodium

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Quinotolast sodium

Cat. No.: B1240975

[Get Quote](#)

Executive Summary

Quinotolast sodium (FR71021) is a potent anti-allergic agent that functions primarily as a mast cell stabilizer. Unlike antihistamines that block receptors downstream, **Quinotolast sodium** inhibits the degranulation process itself, thereby preventing the release of histamine, Leukotriene C4 (LTC4), and Prostaglandin D2 (PGD2).

This application note provides a rigorous technical guide for researchers utilizing **Quinotolast sodium** in cell culture models. It focuses on establishing robust assays for degranulation inhibition using RBL-2H3 (Rat Basophilic Leukemia) cells and primary human mast cells, detailing solubility parameters, optimal dosing windows, and mechanistic validation steps.

Chemical Identity & Handling

Compound: **Quinotolast Sodium** CAS No: 101193-62-8 Molecular Weight: 370.30 g/mol

Mechanism of Action: Inhibition of calcium influx and stabilization of the mast cell membrane, preventing the fusion of secretory granules with the plasma membrane.

Solubility & Stock Preparation

Quinotolast sodium presents specific solubility challenges in aqueous buffers. For reproducible in vitro data, proper stock preparation is critical.

Solvent	Max Solubility	Storage	Stability
DMSO	~57 mg/mL (150 mM)	-80°C	6 Months
Water	Low/Insoluble*	N/A	Unstable
Culture Media	< 100 µg/mL	Fresh	< 24 Hours

*Note: While the sodium salt improves solubility over the free acid, direct dissolution in neutral pH media can result in precipitation. The DMSO "spike" method is required.

Reconstitution Protocol

- Weighing: Weigh 5 mg of **Quinotolast Sodium**.
- Primary Stock (1000x): Dissolve in 1.35 mL of sterile DMSO to generate a 10 mM stock solution. Vortex vigorously for 1 minute.
- Clarification: If minor particulates persist, sonicate in a water bath at 37°C for 5 minutes.
- Working Solution: Dilute the Primary Stock 1:1000 into pre-warmed Tyrode's Buffer or Assay Media immediately prior to use to achieve a 10 µM working concentration. Ensure final DMSO concentration is ≤ 0.1% to avoid solvent cytotoxicity.

Core Application: Mast Cell Degranulation Assay

The gold standard for validating **Quinotolast sodium** activity is the inhibition of β-hexosaminidase (a granule marker) or Histamine release from IgE-sensitized cells.

Model System: RBL-2H3 Cells

Rationale: RBL-2H3 cells express high levels of FcεRI and mimic mucosal mast cell behavior. They are more stable and reproducible than primary isolates for initial screening.

Experimental Protocol

Phase 1: Cell Seeding & Sensitization

- Seed RBL-2H3 cells at 5×10^4 cells/well in a 96-well flat-bottom plate.
- Culture in MEM + 10% FBS overnight at 37°C/5% CO₂.
- Sensitization: Aspirate media and replace with fresh media containing 0.1 - 0.5 µg/mL anti-DNP IgE. Incubate for 16–24 hours.

Phase 2: Compound Treatment (The Critical Step)

- Wash cells 2x with warm Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4). Crucial: Presence of Ca²⁺ is required for degranulation, but Quinotolast must be present before the influx occurs.
- Add **Quinotolast Sodium** in Tyrode's buffer.
 - Dose Range: 0.1, 1.0, 10, 50, 100 µg/mL.
 - Controls: Vehicle (0.1% DMSO), Positive Control (Triton X-100 for 100% release), Negative Control (Buffer only).
- Pre-incubation: Incubate for 15 minutes at 37°C. Note: Literature suggests Quinotolast is fast-acting; long pre-incubations (>1 hr) are unnecessary and may lead to compound degradation.

Phase 3: Stimulation & Readout

- Add antigen DNP-BSA (final conc. 100 ng/mL) to the wells containing the drug.
- Incubate for 30 minutes at 37°C.
- Stop Reaction: Place plate on ice for 5 minutes.
- Collection: Transfer 50 µL of supernatant to a fresh plate (for release measurement).
- Lysis: Add 50 µL of 1% Triton X-100 to the original cells (to measure total content).

- Substrate Addition: Add 50 μ L of p-NAG (p-nitrophenyl N-acetyl- β -D-glucosaminide) substrate (1 mM in citrate buffer, pH 4.5) to both supernatant and lysate plates.
- Incubate 1 hour at 37°C. Stop with 100 μ L Glycine buffer (pH 10.7).
- Quantification: Read Absorbance at 405 nm.

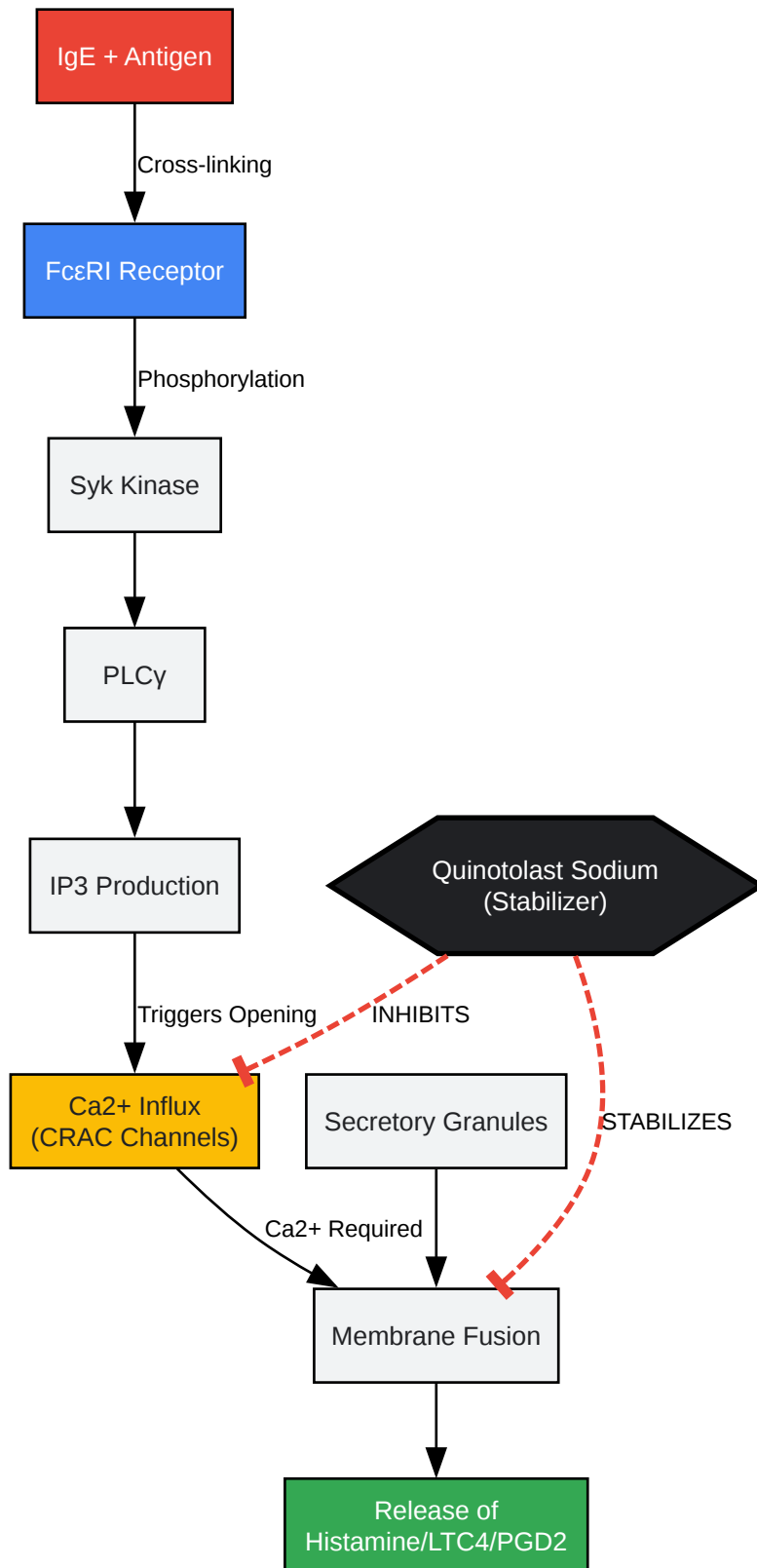
Data Calculation

Calculate the Percentage of Degranulation:

Calculate % Inhibition by Quinotolast:

Mechanistic Visualization

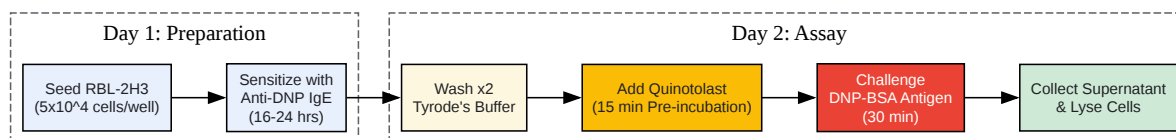
Understanding where Quinotolast acts within the Fc ϵ RI signaling pathway is vital for interpreting data.



[Click to download full resolution via product page](#)

Figure 1: Proposed Mechanism of Action. **Quinotolast sodium** interferes with Calcium influx and stabilizes the granule membrane, preventing exocytosis downstream of IgE receptor activation.

Experimental Workflow Timeline



[Click to download full resolution via product page](#)

Figure 2: Step-by-step timeline for the RBL-2H3 degranulation assay.

Expected Results & Troubleshooting

Quantitative Benchmarks

- IC₅₀ (Peptide Leukotrienes): ~0.72 µg/mL in cultured mast cells.[1]
- Maximal Inhibition: At 100 µg/mL, expect ~100% inhibition of PGD₂ and ~50-60% inhibition of LTC₄. [1] Histamine inhibition is dose-dependent and typically reaches 40-60% depending on the strength of the stimulus.

Troubleshooting Guide

Issue	Probable Cause	Solution
Precipitation in Well	High concentration in aqueous buffer	Do not exceed 100 µg/mL in Tyrode's. Ensure DMSO stock is fully dissolved before dilution.
High Background Release	Cell stress or poor handling	Use gentle washing (pipette down the side of the well). Ensure buffer is pH 7.4 and warm.
No Inhibition Observed	Incorrect incubation timing	Quinotolast must be added before or simultaneously with the antigen. Post-challenge addition is ineffective.
Low Signal (Pos. Control)	Inactive IgE or Antigen	Verify IgE binding by FACS or use a calcium ionophore (A23187) as a receptor-independent positive control.

References

- Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. Source: PubMed (NCBI) URL:[2][[Link](#)]
- PubChem Compound Summary for CID 14600474: **Quinotolast Sodium**. Source: PubChem URL:[[Link](#)][3]
- Mechanisms of histamine release from mast cells beyond the high affinity IgE receptor. Source: Immunology Letters (via PubMed) URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. Quinotolast | C17H12N6O3 | CID 65871 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Quinotolast)
- [3. Quinotolast Sodium | C17H11N6NaO3 | CID 14600474 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Quinotolast-Sodium)
- To cite this document: BenchChem. [Application Note: Cell Culture Applications of Quinotolast Sodium]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240975/docs#application-note-cell-culture-applications-of-quinotolast-sodium\]](https://www.benchchem.com/product/b1240975/docs#application-note-cell-culture-applications-of-quinotolast-sodium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check